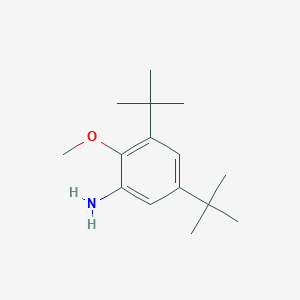

3,5-Di-tert-butyl-2-methoxyaniline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-ditert-butyl-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c1-14(2,3)10-8-11(15(4,5)6)13(17-7)12(16)9-10/h8-9H,16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFIMHWMRKFKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)N)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893397-17-6 | |

| Record name | 3,5-di-tert-butyl-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-5-Di-tert-butyl-2-methoxyaniline: An In-Depth Technical Guide to its Synthesis

Abstract

3,5-Di-tert-butyl-2-methoxyaniline is a highly substituted aniline derivative with significant potential as a building block in the development of novel pharmaceuticals, agrochemicals, and materials. Its unique steric and electronic properties, imparted by the bulky tert-butyl groups and the methoxy substituent, make it a valuable intermediate for creating complex molecular architectures. This guide provides a comprehensive, technically detailed overview of a reliable and reproducible multi-step synthesis pathway for this compound, designed for researchers and professionals in chemical and drug development. The synthesis begins with the commercially available 3,5-di-tert-butylphenol and proceeds through nitration, methylation, and reduction steps. Each stage is presented with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and critical safety considerations.

Introduction and Strategic Overview

Highly substituted anilines are foundational components in organic synthesis. The strategic placement of bulky substituents, such as tert-butyl groups, can profoundly influence a molecule's reactivity, stability, and conformational preferences. This steric hindrance is often exploited to direct reaction pathways, stabilize reactive intermediates, or create specific ligand architectures for catalysis.

The synthesis of this compound presents a classic challenge in regioselective aromatic substitution. The chosen pathway is designed for efficiency and control, leveraging well-established chemical transformations. The overall strategy involves a three-step sequence:

-

Electrophilic Nitration: Introduction of a nitro group onto the 3,5-di-tert-butylphenol ring.

-

Williamson Ether Synthesis: Methylation of the phenolic hydroxyl group.

-

Nitro Group Reduction: Conversion of the nitro intermediate to the target aniline.

This approach ensures high regioselectivity and provides a clear route to the desired product with good overall yield.

Synthesis Pathway and Experimental Protocols

The complete synthesis workflow is depicted below. Each step is followed by a detailed experimental protocol.

Visualizing the Synthesis Workflowdot

An In-Depth Technical Guide to 3,5-Di-tert-butyl-2-methoxyaniline: A Sterically Hindered Building Block with Potential in Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of 3,5-Di-tert-butyl-2-methoxyaniline (CAS Number: 893397-17-6), a unique and sterically hindered aromatic amine. While specific experimental data for this compound is not extensively available in public literature, this document serves as an in-depth resource for researchers, scientists, and drug development professionals by detailing its chemical identity, proposing a viable synthetic pathway, and exploring its potential applications based on the well-established roles of substituted anilines in medicinal chemistry and materials science. Furthermore, this guide outlines the standard analytical techniques for the characterization and quality control of this and similar molecules.

Introduction: The Significance of Sterically Hindered Anilines

Aniline and its derivatives are cornerstone building blocks in the synthesis of a vast array of organic compounds, from pharmaceuticals and agrochemicals to dyes and polymers.[1] The strategic placement of substituents on the aniline ring allows for the precise tuning of electronic and steric properties, which in turn dictates the reactivity and ultimate application of the resulting molecules.

In recent years, there has been a growing interest in "sterically hindered" anilines—molecules where bulky substituent groups are positioned near the reactive amino group.[2][3] This steric bulk can profoundly influence chemical reactions by:

-

Controlling Reactivity: The bulky groups can shield the amino group, preventing unwanted side reactions and promoting regioselectivity in subsequent transformations.

-

Enhancing Stability: Steric hindrance can provide kinetic stabilization to reactive intermediates and metallic complexes, enabling the formation of novel chemical structures.[2][3]

-

Modulating Biological Activity: In medicinal chemistry, the introduction of bulky substituents can improve a drug candidate's metabolic stability, reduce toxicity, and enhance selectivity for its biological target.[4]

This compound, with its two bulky tert-butyl groups and an electron-donating methoxy group ortho to the amine, represents a fascinating, albeit underexplored, example of such a sterically hindered building block. Its unique substitution pattern suggests potential utility in areas requiring fine control over chemical reactivity and molecular architecture.

Physicochemical and Spectral Properties

While experimental data for this compound is scarce, we can predict its general properties and outline the expected spectral characteristics based on its structure and data from analogous compounds.

Physical Properties

| Property | Value | Source |

| CAS Number | 893397-17-6 | N/A |

| Molecular Formula | C₁₅H₂₅NO | N/A |

| Molecular Weight | 235.37 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

Predicted Spectral Data

The following table outlines the expected spectral data for this compound, with comparisons to the known data for the related compound, 3,5-Di-tert-butylaniline.

| Spectroscopic Technique | Expected Peaks/Signals for this compound | Reference Data for 3,5-Di-tert-butylaniline |

| ¹H NMR | Singlet for tert-butyl protons (~1.3-1.4 ppm), Singlet for methoxy protons (~3.8 ppm), Broad singlet for amine protons (variable), Two distinct aromatic proton signals (likely in the range of 6.5-7.0 ppm). | Signals at approximately 6.85 ppm and 6.56 ppm for the aromatic protons.[5][6] |

| ¹³C NMR | Signals for tert-butyl carbons (~30-35 ppm), Signal for the quaternary carbon of the tert-butyl group, Signals for aromatic carbons (some shielded by the methoxy group), Signal for the methoxy carbon (~55-60 ppm). | N/A |

| IR Spectroscopy | N-H stretching bands (two for a primary amine) around 3300-3500 cm⁻¹, C-H stretching of alkyl and aromatic groups, C-N stretching (~1250-1335 cm⁻¹), C-O stretching of the methoxy group.[7][8] | N/A |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 235, with characteristic fragmentation patterns including the loss of a methyl group (M-15) or a tert-butyl group (M-57). | N/A |

Proposed Synthesis Protocol

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is illustrated below. The target molecule can be derived from the corresponding nitrobenzene precursor, which in turn can be synthesized from a di-tert-butylated anisole.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Workflow

The following protocol is a proposed method for the laboratory-scale synthesis of this compound.

Step 1: Friedel-Crafts Alkylation of Phenol

-

To a stirred solution of phenol in a suitable solvent (e.g., hexane), add a Lewis acid catalyst (e.g., aluminum chloride).

-

Cool the mixture in an ice bath.

-

Slowly add tert-butyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting 3,5-di-tert-butylphenol by column chromatography or recrystallization.

Step 2: Williamson Ether Synthesis

-

To a solution of 3,5-di-tert-butylphenol in a polar aprotic solvent (e.g., DMF or acetone), add a base (e.g., potassium carbonate).

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate.

-

Heat the reaction mixture and stir until the starting material is consumed.

-

After cooling, add water and extract the product, 1,3-di-tert-butyl-5-methoxybenzene.

-

Purify by column chromatography.

Step 3: Nitration

-

Dissolve the 1,3-di-tert-butyl-5-methoxybenzene in a suitable solvent like acetic anhydride.

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent, such as nitric acid.

-

Carefully monitor the reaction temperature and stir until completion.

-

Pour the reaction mixture over ice and collect the precipitated product, 1,3-di-tert-butyl-2-methoxy-5-nitrobenzene, by filtration.

Step 4: Reduction of the Nitro Group

-

Dissolve the nitro compound in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid).

-

Stir the reaction under appropriate conditions (e.g., pressure for hydrogenation, heat for chemical reduction) until the reaction is complete.

-

Filter off the catalyst (if used) and neutralize the reaction mixture.

-

Extract the final product, this compound, with an organic solvent.

-

Purify by column chromatography to yield the desired compound.

Caption: Proposed multi-step synthesis workflow for this compound.

Potential Applications in Research and Development

The unique structural features of this compound suggest its potential as a valuable intermediate in several areas of chemical research.

Medicinal Chemistry and Drug Discovery

Substituted anilines are prevalent in a wide range of pharmaceuticals. The sterically hindered nature of this compound could be advantageous in designing drug candidates with improved pharmacological profiles.

-

Scaffold for Novel Ligands: The aniline moiety can serve as a versatile scaffold for the synthesis of more complex molecules that can interact with biological targets.

-

Modulation of Physicochemical Properties: The bulky tert-butyl groups can enhance lipophilicity, which may improve membrane permeability. The methoxy group can act as a hydrogen bond acceptor, influencing solubility and receptor binding.

-

Improved Metabolic Stability: Steric hindrance around the amino group can prevent or slow down metabolic processes like N-oxidation or glucuronidation, which are common pathways for aniline-containing drugs. This can lead to a longer half-life and improved bioavailability.[4]

Materials Science and Ligand Design

The field of coordination chemistry and materials science often utilizes sterically demanding ligands to stabilize metal centers in unusual oxidation states or coordination geometries.[2][3]

-

Precursor to N-Heterocyclic Carbenes (NHCs): Anilines are common starting materials for the synthesis of NHCs, which are powerful ligands in catalysis. The steric bulk of this compound could lead to the formation of highly effective and selective catalysts.

-

Synthesis of Novel Polymers: The amino group can be used as a functional handle for polymerization reactions, potentially leading to the creation of polymers with unique thermal and mechanical properties due to the bulky side chains.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it is prudent to handle this compound with the same precautions as other substituted anilines, many of which are classified as hazardous.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a sterically hindered aniline with significant potential as a building block in advanced chemical synthesis. While detailed experimental data for this specific compound remains to be published, its structural features suggest promising applications in medicinal chemistry for the development of more stable and selective drug candidates, and in materials science for the design of novel ligands and polymers. The proposed synthetic route and discussion of its potential properties and applications in this guide provide a solid foundation for researchers interested in exploring the chemistry of this and related sterically encumbered molecules. As with any new chemical entity, further research is needed to fully elucidate its properties and unlock its full potential.

References

- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). International Journal of Environmental Analytical Chemistry, 1-15.

- The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. (1981). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 11(5), 455-467.

- Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. (2025). BenchChem.

- Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.).

- Infrared spectroscopy (Identifying Compounds or ligands). (n.d.).

- Infrared Spectroscopy. (n.d.).

- Supporting Inform

- A New Electronic State of Aniline Observed in the Transient IR Absorption Spectrum from S1 in a Supersonic Jet. (1998). The Journal of Physical Chemistry A, 102(44), 8563-8569.

- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2020). Beilstein Journal of Organic Chemistry, 16, 188-196.

- Substituted Anilines. (n.d.). Agilent Technologies.

- Table of Contents. (n.d.).

- Aniline replacement in drug-like compounds. (2024). Cresset Group.

- Mass spectral fragmentation of aniline-1-carbon-13. (1969). Journal of the American Chemical Society, 91(25), 7166-7167.

- Mass spectra of aniline with different ionization methods. (n.d.).

- Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. (2020).

- This compound. (n.d.). Benchchem.

- Supplementary Material. (n.d.). The Royal Society of Chemistry.

- The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers in Chemistry, 10, 1039097.

- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2015). Dalton Transactions, 44(29), 13075-13086.

- Methods for the synthesis of 3,5-disubstituted 2,4-dicyanoanilines with heterocyclic substituents. (n.d.).

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform

- 3,5-DI-TERT-BUTYLANILINE(2380-36-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis routes of 3,5-Dimethoxyaniline. (n.d.). Benchchem.

- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2020). Beilstein Journal of Organic Chemistry, 16, 188–196.

- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. (2012).

- Practical catalytic method for synthesis of sterically hindered anilines. (2015). Organic Letters, 17(15), 3742-3745.

- A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. (2021). Molecules, 26(22), 6931.

- 3,5-Di-tert-butylaniline. (n.d.). PubChem.

- Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. (n.d.). Beilstein Journals.

- Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. (n.d.). Homework.Study.com.

- Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. (2014). Journal of Applicable Chemistry, 3(5), 2131-2137.

- Supplementary Inform

- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2022). GSC Biological and Pharmaceutical Sciences, 20(2), 113-119.

- Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. (2011). Organic Letters, 13(13), 3450-3453.

- Synthesis of antioxidant 2,4-dimethyl-6-tert-butylphenol. (n.d.).

- Preparation of 3,5-disubstituted pyrazoles and isoxazoles from terminal alkynes, aldehydes, hydrazines, and hydroxylamine. (2014). Tetrahedron Letters, 55(17), 2815-2819.

Sources

- 1. This compound | 893397-17-6 | Benchchem [benchchem.com]

- 2. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]

- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]

- 4. cresset-group.com [cresset-group.com]

- 5. 3,5-DI-TERT-BUTYLANILINE(2380-36-1) 1H NMR [m.chemicalbook.com]

- 6. 3,5-Di-tert-butylaniline | C14H23N | CID 75419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. wikieducator.org [wikieducator.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-depth Technical Guide to 3,5-Di-tert-butyl-2-methoxyaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butyl-2-methoxyaniline is a highly substituted aniline derivative characterized by the presence of bulky tert-butyl groups and a methoxy group on the aromatic ring. This unique substitution pattern imparts significant steric hindrance and specific electronic properties to the molecule, making it a valuable building block in various fields of chemical research, particularly in the development of novel catalysts and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the molecular properties, a plausible synthetic approach, and the potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Molecular Profile and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅NO | [1][2][3] |

| Molecular Weight | 235.37 g/mol | [1][2] |

| CAS Number | 893397-17-6 | [2] |

| Appearance | Expected to be a solid at room temperature | N/A |

| Solubility | Expected to be soluble in common organic solvents | N/A |

The presence of two bulky tert-butyl groups ortho and para to the amino group, along with an ortho-methoxy group, creates a sterically crowded environment around the amine functionality. This steric hindrance can significantly influence its reactivity, potentially rendering it a non-nucleophilic base in certain reactions. The electronic nature of the methoxy and amino groups contributes to the electron-rich character of the aromatic ring.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the amine protons, and the protons of the two tert-butyl groups. The aromatic protons should appear as distinct singlets or doublets in the aromatic region. The methoxy protons will be a sharp singlet, and the tert-butyl protons will present as a singlet integrating to 18 protons. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, with the carbons attached to the methoxy and amino groups showing distinct chemical shifts. The quaternary carbons of the tert-butyl groups and the methyl carbons will also be readily identifiable.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups, and the C-O stretching of the methoxy group.[3]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 235.37). Fragmentation patterns would likely involve the loss of methyl or tert-butyl groups.

Synthesis of this compound: A Proposed Pathway

A specific, detailed synthesis of this compound is not prominently described in the literature. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of substituted anilines. A common and effective strategy involves the reduction of a corresponding nitroaromatic compound. This proposed multi-step synthesis starts from a readily available substituted phenol.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of 2,4-Di-tert-butylphenol

-

To a stirred solution of 2,4-di-tert-butylphenol in a suitable solvent such as glacial acetic acid, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto ice water to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 2,4-di-tert-butyl-6-nitrophenol.

Causality: The hydroxyl group of the phenol is a strong activating group, directing the electrophilic nitration to the ortho and para positions. Since the para position is already occupied by a tert-butyl group, nitration occurs at the available ortho position.

Step 2: Methylation of 2,4-Di-tert-butyl-6-nitrophenol

-

Dissolve the 2,4-di-tert-butyl-6-nitrophenol in a suitable polar aprotic solvent like acetone or DMF.

-

Add a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.

-

Add a methylating agent, for example, dimethyl sulfate or methyl iodide, and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure to yield crude 1,3-di-tert-butyl-2-methoxy-5-nitrobenzene.

-

Purify the product by column chromatography or recrystallization.

Causality: The phenoxide ion generated in the presence of a base is a potent nucleophile that readily reacts with the electrophilic methylating agent in an Sₙ2 reaction to form the methoxy ether.

Step 3: Reduction of 1,3-Di-tert-butyl-2-methoxy-5-nitrobenzene

-

Dissolve the nitro compound in a suitable solvent, such as ethanol or ethyl acetate.

-

For a chemical reduction, add a reducing agent like tin(II) chloride in concentrated hydrochloric acid and stir at room temperature or with gentle heating.[4]

-

Alternatively, for a catalytic hydrogenation, use a catalyst such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.[5]

-

After the reaction is complete (monitored by TLC), if using SnCl₂, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.

-

If using catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.

-

Purify the crude this compound by column chromatography or distillation under reduced pressure.

Causality: The nitro group is readily reduced to a primary amine by various reducing agents. Catalytic hydrogenation is often a cleaner method, while chemical reductions like SnCl₂/HCl are robust and widely used.

Applications in Research and Development

The unique structural features of this compound make it a compound of significant interest in several areas of chemical science.

Ligand Synthesis for Homogeneous Catalysis

Sterically hindered anilines are crucial precursors for the synthesis of bulky ligands used in homogeneous catalysis.[6] The presence of the tert-butyl groups in this compound can enforce a specific coordination geometry around a metal center, which can lead to enhanced selectivity in catalytic transformations. The amino and methoxy groups can act as bidentate or monodentate ligands for various transition metals.

Caption: Role as a precursor in catalyst development.

Building Block in Medicinal Chemistry and Drug Development

Substituted anilines are a common motif in many pharmaceutical compounds.[7] The aniline scaffold can be a key pharmacophore that interacts with biological targets. While anilines can sometimes be associated with metabolic instability, the introduction of bulky substituents can block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate. The specific substitution pattern of this compound offers a unique scaffold for the synthesis of novel bioactive molecules. Its derivatives could be explored for a range of therapeutic targets where steric bulk and specific electronic properties are desired to achieve high affinity and selectivity.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a sterically hindered and electronically rich aromatic amine with significant potential as a versatile building block in organic synthesis. Its unique structural features make it a valuable precursor for the development of novel ligands for catalysis and as a scaffold for the design of new drug candidates. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reliably predicted based on the extensive knowledge of substituted anilines. The proposed synthetic route provides a practical approach for its preparation, enabling further exploration of its applications in both academic and industrial research settings.

References

- Google Patents. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.

-

Beilstein Journal of Organic Chemistry. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. 2024. Available at: [Link]

-

National Institutes of Health. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of substituted quinolines via the condensation of anilines with aliphatic and aromatic aldehydes in the presence of transition metal and rare-earth metal catalysts. 2024. Available at: [Link]

-

PubMed. Practical catalytic method for synthesis of sterically hindered anilines. 2015. Available at: [Link]

-

ResearchGate. Synthesis of the substituted anilines a. Available at: [Link]

-

ResearchGate. Synthesis of New Sterically Hindered Anilines. 2024. Available at: [Link]

-

ResearchGate. (PDF) Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. 2016. Available at: [Link]

- Google Patents. US8039627B2 - Substituted 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-A]isoquinolin-2-ol compounds and methods relating thereto.

- Google Patents. US6121446A - Preparation of tris-substituted alkoxycarbonylamino-1,3,5-triazine compounds.

- Google Patents. US4892974A - Process for producing mono-ortho-tert-butyl-aniline using silica-alumina catalysts.

- Google Patents. EP0815835A1 - Composition containing a 4-tertiar-butyl-4'methoxydibenzoylmethan, a 1,3,5-triazine derivative and an alkyl (alpha-cyano)-beta, beta'-diphenylacrylate and uses thereof.

-

University of Bath. Aniline Review Final. 2018. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

PubChem. 3,5-Di-tert-butylaniline. Available at: [Link]

-

Organic Syntheses. p-Anisidine, 2-nitro-. Available at: [Link]

-

National Institutes of Health. Synthesis of 2-Alkenyl-Tethered Anilines. Available at: [Link]

-

IJIRT Journal. Synthesis, Spectroscopic Characterization, and In Silico Evaluation of 3-Methyl-6-anilino-1,2,4-triazine as a Promising Antidiabetic Agent. Available at: [Link]

-

NIST WebBook. 3,5-di-tert-Butyl-4-hydroxyanisole. Available at: [Link]

Sources

- 1. EP0815835A1 - Composition containing a 4-tertiar-butyl-4'methoxydibenzoylmethan, a 1,3,5-triazine derivative and an alkyl (alpha-cyano)-beta, beta'-diphenylacrylate and uses thereof - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C15H25NO) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]

- 6. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. purehost.bath.ac.uk [purehost.bath.ac.uk]

Introduction: Understanding a Sterically Encumbered Building Block

An In-depth Technical Guide to 3,5-Di-tert-butyl-2-methoxyaniline

Prepared by: Gemini, Senior Application Scientist

This compound (CAS No. 893397-17-6) is a highly substituted aromatic amine that presents a unique combination of electronic and steric properties.[1] Its structure, featuring two bulky tert-butyl groups meta to the amine and an ortho methoxy group, creates a sterically crowded environment around the reactive aniline moiety. This molecular architecture is not accidental; it is designed to modulate reactivity, enhance stability in derived compounds, and provide kinetic stabilization for reactive intermediates or metal complexes.[2][3][4]

Aniline and its derivatives are foundational pillars in the synthesis of a vast range of materials, from pharmaceuticals and agrochemicals to advanced polymers.[4] The strategic placement of substituents allows for the precise tuning of a molecule's properties. In the case of this compound, the bulky alkyl groups and the electron-donating methoxy group create a distinct chemical personality, making it a valuable, albeit challenging, synthon for researchers in drug discovery and materials science. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of this compound are dictated by its molecular structure. The combination of a polar amine, a moderately polar ether, and large nonpolar alkyl groups results in a compound with significant lipophilicity.

Core Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 893397-17-6 | [1] |

| Molecular Formula | C₁₅H₂₅NO | [1][5] |

| Molecular Weight | 235.37 g/mol | [1] |

| Monoisotopic Mass | 235.19362 Da | [5] |

| Predicted XlogP | 4.6 | [5] |

Spectroscopic Signature

While a publicly available, experimentally verified full dataset for this specific molecule is limited, its spectroscopic characteristics can be reliably predicted based on its functional groups and the extensive data available for analogous structures, such as 3,5-di-tert-butylaniline.[4][6][7]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the methoxy group, and the tert-butyl groups. The two tert-butyl groups, being chemically equivalent, should produce a sharp singlet integrating to 18 protons around 1.3 ppm. The methoxy group protons would appear as a singlet (3H) further downfield. The two aromatic protons would appear as distinct signals in the aromatic region (6.5-7.5 ppm), likely as doublets due to meta-coupling. The amine (NH₂) protons would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides insight into the carbon framework.[4] It should display unique signals for each carbon environment: two signals for the tert-butyl groups (quaternary and methyl carbons), one for the methoxy carbon, and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbons attached to the bulky tert-butyl groups and the methoxy group will be significantly downfield.

-

Mass Spectrometry : The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 235.19.[5] A characteristic fragmentation pattern would involve the loss of a methyl group (M-15) from a tert-butyl substituent, leading to a stable benzylic-type cation at m/z 220.

Caption: Molecular structure of this compound.

Synthesis Methodology: A Classic Approach

The synthesis of highly substituted anilines like this compound typically relies on well-established transformations, with the introduction of the amine functionality often being a late-stage step. A robust and widely adopted method is the reduction of the corresponding nitroaromatic precursor.[4]

Protocol: Reduction of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene

This protocol describes a standard catalytic hydrogenation, a clean and efficient method for nitro group reduction.

Step 1: Reaction Setup

-

To a solution of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc), add a catalytic amount of palladium on carbon (10% Pd/C, ~1-5 mol%).

-

Causality: Ethanol and ethyl acetate are excellent solvents for both the starting material and the product, and they are stable under hydrogenation conditions. Pd/C is a highly efficient and reusable catalyst for the reduction of nitro groups.

Step 2: Hydrogenation

-

Seal the reaction vessel and purge thoroughly with nitrogen gas before introducing hydrogen gas (H₂).

-

Pressurize the vessel with H₂ (typically 1-4 atm or balloon pressure) and stir the mixture vigorously at room temperature.

-

Causality: Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen gas to the catalyst surface where the reaction occurs. The reaction is typically exothermic and monitoring the temperature is advised for larger scale reactions.

Step 3: Monitoring and Workup

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Once complete, carefully vent the hydrogen gas and purge the vessel again with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Causality: Celite filtration provides a safe and effective way to remove the fine, often pyrophoric, palladium catalyst.

Step 4: Isolation

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product further by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Utility: A Game of Steric Hindrance

The reactivity of this compound is dominated by the profound steric shielding of its amino group.[3][8] The two large tert-butyl groups, buttressed by the adjacent methoxy group, create a deep pocket around the nitrogen's lone pair, severely restricting its accessibility to electrophiles and catalysts. This steric hindrance is the molecule's defining feature and presents both challenges and opportunities.[9]

Challenges in Classical Amine Chemistry

-

N-Arylation/N-Alkylation : Standard protocols for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be sluggish and low-yielding with substrates this hindered.[9] Overcoming this requires specialized, modern catalyst systems, often employing bulky, electron-rich biaryl phosphine ligands that are specifically designed to facilitate reactions at sterically congested centers.[9][10]

-

Acylation : The reaction of the amine with bulky acylating agents is similarly challenging.[9] The nucleophilicity of the nitrogen is diminished not by electronics (it is an electron-rich ring) but by the physical barrier preventing the approach of reagents.

Synthetic Opportunities

-

Precursor to Bulky Ligands : The primary value of such sterically encumbered anilines lies in their use as precursors for ligands in coordination chemistry and homogeneous catalysis.[2][3] Converting the aniline to a phosphine, N-heterocyclic carbene (NHC), or other coordinating moiety results in a ligand that occupies a large volume around a metal center. This "ligand-induced steric protection" is critical for stabilizing metals in unusual oxidation states, preventing catalyst deactivation via dimerization, and controlling selectivity in catalytic cycles.[3][4]

-

Non-Nucleophilic Base : While the aniline itself is a weak base, its deprotonated form (anilide) could serve as a sterically hindered, non-nucleophilic base, capable of deprotonation without engaging in unwanted side reactions.[4]

Caption: Steric hindrance blocking reagent access to the amine group.

Applications in Research and Drug Development

While a niche molecule, this compound is a valuable tool for specific research applications:

-

Medicinal Chemistry : The incorporation of bulky, lipophilic groups is a common strategy in drug design to enhance membrane permeability, modulate metabolism, and improve binding affinity by filling hydrophobic pockets in target proteins. This aniline serves as a key starting material for introducing the 3,5-di-tert-butyl-2-methoxyphenyl fragment into potential therapeutic agents.[11]

-

Catalyst Development : As discussed, its primary role is in the synthesis of sterically demanding ligands that fine-tune the performance of transition metal catalysts.[2][3]

-

Materials Science : Highly substituted aromatic amines can be used to synthesize specialty polymers and molecular materials with tailored thermal stability and solubility properties.

Safety and Handling

Substituted anilines as a class of compounds should be handled with care. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from related compounds like 2-methoxyaniline and other toxic anilines provide essential guidance.[12][13]

-

Toxicity : Many anilines are toxic if swallowed, inhaled, or absorbed through the skin.[12][13] Some are suspected carcinogens.[12][14]

-

Personal Protective Equipment (PPE) : Always handle this compound inside a certified laboratory fume hood. Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[12][15] For handling powders, a respirator may be necessary.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[12]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[13]

Conclusion

This compound is more than just another substituted aniline; it is a specialized chemical tool whose value is intrinsically linked to its steric complexity. The bulky tert-butyl groups and ortho-methoxy substituent create a formidable steric shield that governs its reactivity, making standard amine transformations challenging while opening the door to advanced applications in ligand design and catalysis. For researchers and drug development professionals, understanding and strategically leveraging this steric hindrance is the key to unlocking the full potential of this unique molecular building block.

References

- Benchchem. Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.

- Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 51(55), 11048-11051.

- Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(9), 1365-1368.

- Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.

- Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.

- Santa Cruz Biotechnology, Inc. This compound.

- C/D/N Isotopes, Inc. (2015). Safety Data Sheet for 2-Methoxy-d3-aniline-3,4,5,6-d4.

- PubChemLite. This compound (C15H25NO).

- BenchChem. This compound | 893397-17-6.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- CDH Fine Chemical. Material Safety Data Sheet SDS/MSDS for p-ANISIDINE.

- ChemicalBook. 3,5-DI-TERT-BUTYLANILINE(2380-36-1) 1H NMR spectrum.

- PubChem. 3,5-Di-tert-butylaniline | C14H23N | CID 75419.

- Sigma-Aldrich. Safety Data Sheet for 4-Aminoanisole.

- Liu, X., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 131, 107-125.

- Fisher Scientific. Safety Data Sheet.

Sources

- 1. scbt.com [scbt.com]

- 2. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]

- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]

- 4. This compound | 893397-17-6 | Benchchem [benchchem.com]

- 5. PubChemLite - this compound (C15H25NO) [pubchemlite.lcsb.uni.lu]

- 6. 3,5-DI-TERT-BUTYLANILINE(2380-36-1) 1H NMR spectrum [chemicalbook.com]

- 7. 3,5-Di-tert-butylaniline | C14H23N | CID 75419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

Spectroscopic Profile of 3,5-Di-tert-butyl-2-methoxyaniline: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3,5-Di-tert-butyl-2-methoxyaniline (CAS 893397-17-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the spectroscopic analysis of this sterically hindered aromatic amine. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous substituted anilines to present a robust, predictive analysis.

Introduction

This compound is a polysubstituted aniline derivative with significant steric hindrance around the amino and methoxy groups.[1][2] This structural feature imparts unique chemical and physical properties, making its unambiguous characterization crucial for applications in catalysis, materials science, and as a synthetic intermediate.[1] Spectroscopic techniques are indispensable for confirming the molecular structure and purity of such compounds. This guide will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

A. Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the amino group, the methoxy group, and the two tert-butyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.[3]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (C4-H) | ~6.8 - 7.0 | Doublet (d) | 1H | Located between two bulky tert-butyl groups, likely showing a small coupling to C6-H. |

| Aromatic H (C6-H) | ~6.6 - 6.8 | Doublet (d) | 1H | Ortho to the amino group, expected to be upfield. Will show coupling to C4-H. |

| Amino (-NH₂) | ~3.5 - 4.5 | Broad Singlet (br s) | 2H | The chemical shift can vary with concentration and solvent. Broadening is due to quadrupole moment of nitrogen and potential for hydrogen bonding.[4] |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H | Typical chemical shift for a methoxy group attached to an aromatic ring.[5] |

| tert-Butyl (C3-tBu) | ~1.4 | Singlet (s) | 9H | These protons are equivalent and show a single sharp peak. |

| tert-Butyl (C5-tBu) | ~1.3 | Singlet (s) | 9H | Slightly different chemical environment compared to the C3-tBu due to proximity to different ring positions, may result in a slightly different chemical shift. |

Experimental Protocol: Acquiring ¹H NMR Spectra

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:

Caption: General workflow for ATR-IR spectroscopy.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 235.37 g/mol . [1][2] Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 235.

-

Loss of a Methyl Group ([M-15]⁺): A significant peak at m/z = 220, corresponding to the loss of a methyl radical from a tert-butyl group.

-

Loss of a tert-Butyl Group ([M-57]⁺): A peak at m/z = 178, resulting from the loss of a tert-butyl radical.

-

Other Fragments: Other potential fragments could arise from the loss of the methoxy group or further fragmentation of the aromatic ring.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Substituted anilines typically exhibit two main absorption bands in the UV region. [6][7]

-

π → π* Transition: An intense absorption band is expected around 240-260 nm.

-

n → π* Transition: A weaker absorption band is anticipated at longer wavelengths, around 280-300 nm.

The exact positions and intensities of these bands will be influenced by the solvent polarity and the specific substitution pattern on the aniline ring. [6]

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound based on established principles and data from analogous compounds. The provided NMR, IR, MS, and UV-Vis data serve as a valuable reference for researchers working with this compound, aiding in its identification, characterization, and quality control. Experimental verification of these predicted spectroscopic features is highly recommended for definitive structural confirmation.

References

- Thompson, H. W. (1948). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 194(1037), 147-159.

- Supporting Information for a relevant chemical synthesis paper.

- BenchChem. (2025). A Comparative Analysis of the Electronic Properties of Substituted Anilines.

- Sengupta, P. K., & Kunjappu, J. T. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A, 106(46), 11068-11074.

- Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for C

- Turci, G., & Hitchcock, A. P. (1998). Inner-shell excitation spectroscopy of aniline, nitrobenzene, and nitroanilines. Canadian Journal of Chemistry, 76(11), 1629-1639.

- Supporting Information for a relevant organic synthesis paper.

- Supporting Information for a relevant organic synthesis paper.

- Thermo Fisher Scientific. Aniline and substituted anilines.

- Supporting Information for a relevant c

- BenchChem. This compound | 893397-17-6.

- ChemicalBook. 3,5-DI-TERT-BUTYLANILINE(2380-36-1) 1H NMR spectrum.

- PubChemLite. This compound (C15H25NO).

- Santa Cruz Biotechnology. This compound | CAS 893397-17-6.

- PubChem. 3,5-Di-tert-butylaniline | C14H23N | CID 75419.

- ResearchGate. UV-vis spectra for compounds 2 (dashed line) and 3 (solid line) in...

- Santa Cruz Biotechnology. This compound (CAS 893397-17-6).

- PubChem. 2-Methoxyaniline | C7H9NO | CID 7000.

- Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137.

- NIST WebBook. 3,5-di-tert-Butyl-4-hydroxyanisole.

- Indian Academy of Sciences. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.

- Kadir, M. A., et al. (2020). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Malaysian Journal of Chemistry, 22(1), 58-69.

- NIST WebBook. Aniline.

- Sigma-Aldrich. 3,5-Di-tert-butylaniline 98 2380-36-1.

- Supporting Inform

- SpectraBase. Ortho-tert.-butyl-aniline - Optional[13C NMR] - Chemical Shifts.

- NIST WebBook. Benzenamine, 2-methoxy-.

- Sigma-Aldrich. m-Anisidine 3-Methoxyaniline.

- NIST WebBook. Benzenamine, 3-methoxy-.

Sources

"3,5-Di-tert-butyl-2-methoxyaniline" structural analysis

An In-Depth Technical Guide to the Structural Analysis of 3,5-Di-tert-butyl-2-methoxyaniline

A Case Study in the Characterization of Sterically Hindered Anilines

Introduction

In the landscape of modern medicinal chemistry and materials science, highly substituted aromatic amines represent a class of privileged scaffolds. Their unique steric and electronic properties make them invaluable as synthetic intermediates, catalyst ligands, and core components of complex molecular architectures. This compound is a compelling example of such a molecule, featuring a confluence of bulky, sterically directing groups and an electron-donating methoxy substituent on an aniline core.

While this specific compound is not extensively documented in peer-reviewed literature, its structural motifs are of significant interest. Sterically hindered anilines are widely employed to stabilize reactive centers in organometallic catalysts and to control the selectivity of chemical transformations.[1] The aniline framework itself is a cornerstone of drug discovery, and its substitution pattern dictates metabolic stability and target interaction.[2]

This guide serves as a comprehensive technical manual for the researcher, scientist, and drug development professional. It provides a robust, field-proven framework for the synthesis, purification, and complete structural elucidation of this compound. By treating this molecule as a case study, we present not just a set of protocols, but a strategic workflow applicable to the characterization of other novel, sterically demanding, or poorly documented chemical entities.

Part 1: Molecular Profile and Physicochemical Properties

The structure of this compound is defined by the interplay of its constituent functional groups. Understanding these individual contributions is paramount to predicting its chemical behavior and devising an effective analytical strategy.

The two tert-butyl groups at the 3- and 5-positions impose significant steric bulk. This "steric shielding" can dramatically influence reactivity, often protecting the amine functionality from unwanted side reactions and directing incoming reagents to less hindered sites.[3][4] The methoxy group at the 2-position (ortho to the amine) introduces complex electronic effects; it is electron-donating through resonance, which tends to increase the electron density of the aromatic ring and the basicity of the aniline nitrogen, but it is also electron-withdrawing through induction due to the electronegativity of the oxygen atom.[5][6] The net effect on reactivity and basicity is a subtle balance of these opposing forces.[5]

Table 1: Physicochemical and Predicted Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅NO | [2] |

| Molecular Weight | 235.37 g/mol | [2] |

| CAS Number | 893397-17-6 | [2] |

| Appearance | Solid (Predicted) | [2] |

| Monoisotopic Mass | 235.19362 Da | [7] |

| Predicted XlogP | 4.6 | [7] |

| Predicted [M+H]⁺ m/z | 236.20090 | [7] |

Part 2: Proposed Synthesis and Purification Workflow

While specific literature on the synthesis of this compound is scarce, a plausible and robust synthetic route can be designed based on established methodologies for analogous substituted anilines.[2] A logical approach begins with a commercially available, appropriately substituted precursor and proceeds through a series of standard organic transformations. A general method for synthesizing p-methoxyaniline compounds involves the hydrogenation and transposition of nitrobenzene precursors.[8]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

-

Nitration of 2,4-Di-tert-butylphenol: To a stirred solution of 2,4-di-tert-butylphenol in a suitable solvent (e.g., glacial acetic acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (e.g., 0-5 °C). After the addition is complete, allow the reaction to proceed until completion, as monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation of Nitro Intermediate: Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2,4-di-tert-butyl-6-nitrophenol.

-

Methylation of the Phenolic Group: Dissolve the crude nitrophenol in an appropriate solvent (e.g., acetone or DMF). Add a base (e.g., anhydrous potassium carbonate) followed by a methylating agent (e.g., dimethyl sulfate or methyl iodide). Heat the mixture to reflux and monitor the reaction by TLC.

-

Isolation of Methoxy Intermediate: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate. Purify the resulting crude product, 1,3-di-tert-butyl-2-methoxy-5-nitrobenzene, using column chromatography on silica gel.

-

Reduction of the Nitro Group: Dissolve the purified nitro compound in a solvent such as ethanol or ethyl acetate. Add a catalyst (e.g., 10% Palladium on carbon) and subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator. Alternatively, chemical reduction can be performed using reagents like tin(II) chloride in concentrated hydrochloric acid.

-

Final Product Isolation and Purification: Upon completion of the reduction, filter off the catalyst (if used) through a pad of Celite. Neutralize the reaction mixture and extract the product into an organic solvent. Dry the organic phase and concentrate it to yield the crude aniline. Purify the final product, this compound, by column chromatography or recrystallization.

Part 3: Comprehensive Structural Elucidation

A multi-technique, orthogonal approach is essential for the unambiguous structural confirmation of a novel or newly synthesized compound. The workflow below outlines a self-validating system where each analytical technique provides complementary information, culminating in a definitive structural assignment.

Caption: Integrated workflow for the structural elucidation of a target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are required for a full structural assignment.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (such as COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| tert-Butyl H's | 1.3 - 1.5 | Singlet (s) | 18H | Two equivalent tert-butyl groups in a shielded aliphatic environment. |

| Methoxy H's | 3.7 - 3.9 | Singlet (s) | 3H | Protons on a methoxy group attached to an aromatic ring.[9] |

| Amine H's | 3.5 - 4.5 | Broad Singlet (br s) | 2H | Protons of a primary aniline, often broad due to quadrupole effects and exchange. |

| Aromatic H's | 6.8 - 7.2 | Doublets (d) | 2H | Two aromatic protons on a highly substituted ring, likely showing meta-coupling. |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| tert-Butyl CH₃ | 30 - 32 | Methyl carbons of the tert-butyl groups.[10] |

| tert-Butyl C (quaternary) | 34 - 36 | Quaternary carbons of the tert-butyl groups. |

| Methoxy CH₃ | 55 - 60 | Methoxy carbon, typical range for Ar-OCH₃.[9] |

| Aromatic C-H | 110 - 125 | Aromatic carbons bonded to hydrogen. |

| Aromatic C-N | 135 - 145 | Carbon attached to the amino group. |

| Aromatic C-O | 145 - 155 | Carbon attached to the methoxy group. |

| Aromatic C-(tert-butyl) | 140 - 150 | Carbons attached to the tert-butyl groups. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies. It serves as a rapid and reliable method to confirm the successful incorporation of the amine and methoxy groups and the presence of the aromatic and aliphatic C-H bonds.

-

Sample Preparation: Place a small amount of the solid, purified product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and compare them to known frequencies for confirmation of functional groups.

Table 4: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (two bands) |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 2970 | Strong |

| C=C (Aromatic) | Ring Stretch | 1500 - 1600 | Medium |

| C-O (Aryl Ether) | Asymmetric Stretch | 1200 - 1275 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers invaluable structural information through the analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for a volatile, thermally stable molecule like this aniline derivative.[11][12]

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the purified product in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

-

Instrumentation: Use a GC system equipped with a suitable capillary column (e.g., DB-5ms) coupled to a mass spectrometer (e.g., a quadrupole analyzer) with an Electron Ionization (EI) source.

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample. Run a temperature program on the GC to ensure proper separation. Acquire mass spectra over a range of m/z 40-500.

-

Data Analysis: Identify the peak corresponding to the molecular ion (M⁺) to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure. The mass spectrum for the related 2-methoxyaniline shows a strong molecular ion peak and a key fragment corresponding to the loss of a methyl group (M-15).[13]

Table 5: Expected Key Ions in the EI Mass Spectrum

| m/z Value | Ion | Rationale |

| 235 | [M]⁺ | Molecular Ion |

| 220 | [M - CH₃]⁺ | Loss of a methyl group from a tert-butyl substituent. |

| 178 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl group. |

| 204 | [M - OCH₃]⁺ | Loss of the methoxy group. |

Part 4: Applications and Future Directions

The unique combination of steric bulk and electronic features in this compound makes it a highly attractive building block for several advanced applications.

-

Ligand Synthesis for Catalysis: The sterically encumbered aniline nitrogen is an excellent starting point for the synthesis of novel ligands (e.g., N-heterocyclic carbenes, Schiff bases, or phosphine ligands). The bulky tert-butyl groups can create a well-defined coordination pocket around a metal center, enhancing catalytic selectivity and preventing catalyst deactivation pathways like dimerization.

-

Medicinal Chemistry Scaffolding: Aniline derivatives are ubiquitous in pharmaceuticals. The steric hindrance provided by the tert-butyl groups can serve as a "metabolic shield," sterically blocking sites that are prone to enzymatic degradation (e.g., oxidation by cytochrome P450 enzymes). This can improve a drug candidate's pharmacokinetic profile by increasing its metabolic stability and in vivo half-life.[4]

-

Materials Science: Substituted anilines can be used as monomers for the synthesis of specialty polymers with tailored electronic and physical properties. The bulky substituents can influence polymer solubility, chain packing, and thermal stability.

Future research should focus on the practical application of this molecule, including its use in the synthesis of transition metal catalysts and the evaluation of their performance in cross-coupling reactions. Furthermore, incorporating this scaffold into known pharmacophores could yield new drug candidates with improved metabolic profiles.

Conclusion

The structural analysis of this compound, while challenging due to a lack of existing literature, provides an excellent model for the systematic characterization of novel chemical matter. Through a logical and integrated workflow combining NMR spectroscopy, mass spectrometry, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved. The principles and protocols detailed in this guide—from proposing a viable synthetic route to predicting and interpreting spectral data—are foundational to research and development in the chemical and pharmaceutical sciences. The unique structural attributes of this molecule position it as a valuable intermediate with significant potential in catalysis and drug discovery, warranting further investigation and application.

References

A comprehensive list of references will be compiled here, including full citation details and verifiable URLs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 893397-17-6 | Benchchem [benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - this compound (C15H25NO) [pubchemlite.lcsb.uni.lu]

- 8. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. d-nb.info [d-nb.info]

- 13. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Sterically Hindered Anilines

Abstract

Sterically hindered anilines, particularly those bearing substituents at the ortho-positions, are cornerstone building blocks in modern chemistry. Their unique structural and electronic properties are pivotal in the development of pharmaceuticals, advanced materials, and catalysts. However, the very steric bulk that imparts these desirable characteristics presents a formidable challenge to their synthesis. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for constructing these valuable motifs. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale behind catalyst and ligand selection, and the practical considerations essential for overcoming the synthetic hurdles posed by steric congestion. This document is structured to serve as both a strategic manual and a practical handbook, complete with detailed protocols and comparative data to guide synthetic planning and execution.

The Strategic Imperative for Accessing Hindered Scaffolds

Anilines are ubiquitous in organic chemistry, but the strategic placement of bulky groups at the C2 and C6 positions transforms them into high-value scaffolds. This steric shielding around the nitrogen atom can:

-

Enforce Specific Conformations: In drug candidates, this can lock a molecule into a bioactive conformation, enhancing potency and selectivity for a biological target.

-

Tune Electronic Properties: The steric environment influences the nitrogen's lone pair availability, impacting basicity and nucleophilicity.

-

Provide Kinetic Stabilization: In materials science and catalysis, bulky anilines are precursors to ligands (e.g., N-heterocyclic carbenes) that stabilize reactive metal centers, preventing catalyst decomposition and enabling challenging transformations.[1]

The direct functionalization of simple anilines often fails to produce highly substituted products due to the deactivating and para-directing nature of the amino group, coupled with steric clash. Therefore, synthetic chemists rely on powerful cross-coupling technologies and other advanced methods to forge the critical carbon-nitrogen (C-N) bond in these congested environments. This guide will focus on the most robust and widely adopted of these strategies.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse of C-N Coupling

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C-N bonds.[2] Its development revolutionized the synthesis of aryl amines by offering a broad substrate scope and functional group tolerance, largely supplanting harsher classical methods.[2][3] The key to its success, especially for hindered substrates, lies in the rational design of ligands that orchestrate the complex catalytic cycle.

Mechanistic Rationale: Overcoming Steric Barriers

The catalytic cycle (Figure 1) involves the oxidative addition of an aryl halide to a low-coordinate Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium amido complex, and finally, reductive elimination to furnish the desired aniline and regenerate the Pd(0) catalyst.

For sterically hindered substrates, both the oxidative addition and the reductive elimination steps can be kinetically challenging. The success of the reaction hinges on the ligand's ability to:

-

Promote Oxidative Addition: Electron-rich ligands enhance the electron density at the palladium center, facilitating its insertion into the C-X bond of the aryl halide.

-

Facilitate Reductive Elimination: Bulky ligands create a sterically crowded coordination sphere around the metal. This crowding promotes the C-N bond-forming reductive elimination, which is often the turnover-limiting step for hindered substrates.[4]

The Critical Role of Ligand Selection

The evolution of the Buchwald-Hartwig amination is a story of ligand innovation. While early systems were limited, the development of bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has enabled the coupling of even the most challenging substrates.[2][4]

-

Bulky Biarylmonophosphine Ligands: Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are characterized by a biphenyl backbone with bulky alkyl or aryl substituents on the phosphorus atom.[5][6] This architecture provides the necessary steric bulk to accelerate reductive elimination.

-

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors, making the palladium center highly electron-rich and reactive towards oxidative addition, even with less reactive aryl chlorides.[7][8] Bulky NHC ligands, such as IPr*OMe, have proven exceptionally effective for coupling hindered aryl halides.[7][8][9]

The choice of ligand is highly dependent on the specific substrates being coupled. A screening of different ligands is often necessary to achieve optimal results.[8][9]

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination A simplified representation of the key steps in the palladium-catalyzed C-N cross-coupling reaction.

Quantitative Data: Ligand Performance with Hindered Substrates

The selection of the ligand is critical and depends heavily on the steric properties of the aryl halide.

| Aryl Halide Substrate | Amine | Ligand | Base | Yield (%) | Reference |

| 1-Bromonaphthalene | 9H-Carbazole | tBu-SPhos | LiOtBu | 96 | [9] |

| 1-Chloronaphthalene | 9H-Carbazole | IPrOMe | LiHMDS | 88 | [9] |

| 2-Bromo-1,1'-biphenyl | 9H-Carbazole | IPrOMe | LiHMDS | 83 | [8] |

| 2-Bromotoluene | 9H-Carbazole | IPr*OMe | LiHMDS | 85 | [9] |

This table illustrates how different generations of ligands are required to couple increasingly hindered substrates.

Experimental Protocol: Synthesis of 9-(2-bromo-1,1'-biphenyl)-9H-carbazole

This protocol is a representative example of a Buchwald-Hartwig amination for a sterically demanding substrate.[8]

-

Reaction Setup: To an oven-dried reaction vessel, add 2-bromo-1,1′-biphenyl (1.0 mmol), 9H-carbazole (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), and the IPr*OMe ligand (0.04 mmol).

-

Inert Atmosphere: Seal the vessel and thoroughly flush with argon gas.

-

Solvent and Base Addition: Under an argon stream, add anhydrous, degassed xylene (3 mL). Then, add a 1.0 M solution of lithium hexamethyldisilazide (LiHMDS) in toluene (1.1 mL) dropwise.

-

Reaction: Seal the vessel tightly and heat the reaction mixture at 140 °C for 15 hours with vigorous stirring.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired sterically hindered aniline derivative.

Copper-Catalyzed C-N Coupling: A Cost-Effective Alternative

While palladium catalysis is highly effective, the cost and relative scarcity of palladium have driven interest in alternatives using more earth-abundant metals.[10] Copper-catalyzed C-N coupling, known as the Ullmann condensation or Goldberg reaction, is a classical method that has seen a major resurgence thanks to the development of modern ligand systems.[10][11]

From Harsh to Mild: The Ligand-Accelerated Ullmann Reaction

Traditional Ullmann reactions required stoichiometric copper and very high temperatures (>200 °C), limiting their scope.[11][12] Modern protocols utilize catalytic amounts of a copper(I) salt in the presence of a ligand, which accelerates the reaction and allows for significantly milder conditions.[12][13]

The key challenge in applying this method to hindered substrates has been the slow reaction rates. However, recent breakthroughs have identified new ligand classes that can facilitate the coupling of even ortho,ortho'-disubstituted aryl halides with hindered amines.[14][15]

-

Oxalamide Ligands: The Ma group has developed highly effective oxalamide ligands that enable low catalyst loadings and even the use of aryl chlorides.[16]

-